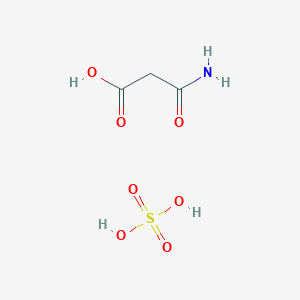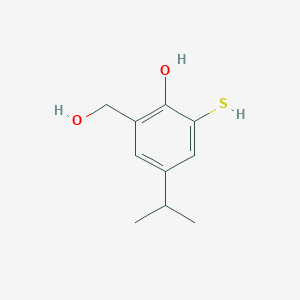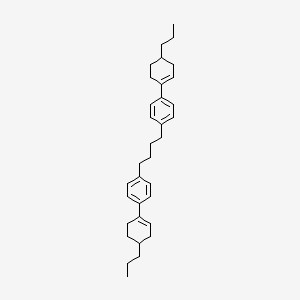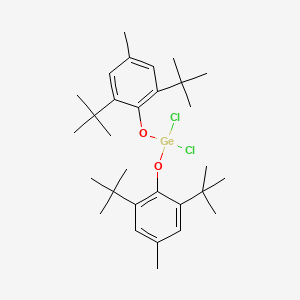![molecular formula C12H23Cl3S2 B14386461 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane CAS No. 88649-69-8](/img/structure/B14386461.png)
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane is an organic compound characterized by the presence of trichloro and sulfanyl groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane typically involves the reaction of 2,2,2-trichloroethanol with pentylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the pentylthiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloro groups can be reduced to dichloro or monochloro groups using reducing agents like lithium aluminum hydride.
Substitution: The trichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane involves its interaction with molecular targets through its trichloro and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The compound may also generate reactive intermediates that can further interact with cellular components, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[2,2,2-Trichloro-1-(methylsulfanyl)ethyl]sulfanyl}pentane
- 1-{[2,2,2-Trichloro-1-(ethylsulfanyl)ethyl]sulfanyl}pentane
- 1-{[2,2,2-Trichloro-1-(butylsulfanyl)ethyl]sulfanyl}pentane
Uniqueness
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane is unique due to its specific combination of trichloro and pentylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88649-69-8 |
|---|---|
Molekularformel |
C12H23Cl3S2 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
1-(2,2,2-trichloro-1-pentylsulfanylethyl)sulfanylpentane |
InChI |
InChI=1S/C12H23Cl3S2/c1-3-5-7-9-16-11(12(13,14)15)17-10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
XQJRWFKZYUHGBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC(C(Cl)(Cl)Cl)SCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)



![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)



![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

